Gliotoxin-13C13 chemical structure and molecular weight
Gliotoxin-13C13 chemical structure and molecular weight
Technical Guide: Gliotoxin-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> in Quantitative Mass Spectrometry[1]
Executive Summary
This technical guide details the physicochemical properties and analytical applications of Gliotoxin-
The primary utility of Gliotoxin-
Part 1: Chemical Identity & Structural Analysis[1][2]
Gliotoxin belongs to the epipolythiodioxopiperazine (ETP) class of fungal secondary metabolites.[2][3] Its reactivity and toxicity are driven by an internal disulfide bridge, which allows it to cross-link proteins via cysteine residues.
Comparative Physicochemical Specifications
The following table contrasts the native analyte with its stable isotope-labeled analog.
| Feature | Native Gliotoxin | Gliotoxin- |
| CAS Number | 67-99-2 | Not typically assigned separate CAS |
| Empirical Formula | ||
| Molar Mass (Avg) | 326.39 g/mol | ~339.4 g/mol |
| Monoisotopic Mass | 326.0395 Da | 339.0831 Da |
| Mass Shift ( | Reference | +13.0436 Da |
| Solubility | DMSO, Ethanol, Acetonitrile | DMSO, Ethanol, Acetonitrile |
| Purity Requirement | >98% | Isotopic Enrichment >99% |
Structural Visualization & Isotopic Substitution
The
Figure 1: Conceptual representation of the isotopic substitution preserving the reactive disulfide bridge while shifting the mass.
Part 2: LC-MS/MS Methodology & Transitions[1]
To quantify Gliotoxin accurately, the mass spectrometer must distinguish between the native toxin and the
Ionization & Fragmentation Logic
Gliotoxin ionizes best in Positive Electrospray Ionization (ESI+) mode, forming
-
Fragmentation Mechanism: The primary fragmentation pathway involves the cleavage of the disulfide bridge (loss of reactive sulfur species) or the loss of the bridge plus water/hydroxyl groups.[1]
-
Transition Logic: Since the loss of the disulfide bridge (
) involves no carbon atoms, the daughter ion of thengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> standard retains all 13 labeled carbons. Therefore, the mass shift of +13 Da is preserved in the product ion.[1]
Recommended MRM Transitions
| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Note |
| Gliotoxin (Native) | 327.1 | 263.1 | 30 | 20-25 | Quantifier (Loss of |
| Gliotoxin (Native) | 327.1 | 245.1 | 30 | 25-30 | Qualifier (Loss of |
| Gliotoxin- | 340.1 | 276.1 | 30 | 20-25 | Internal Standard |
Note: Exact voltages and collision energies are instrument-dependent (e.g., Waters Xevo vs. Sciex QTRAP) and must be optimized via direct infusion.
Part 3: Experimental Protocol (Self-Validating Workflow)
This protocol utilizes Isotope Dilution to correct for recovery losses during extraction.
Reagents & Preparation
-
Stock Solution: Dissolve Gliotoxin-
in Acetonitrile (ACN) to 10 g/mL. Store at -20°C. -
Working Solution: Dilute Stock to 100 ng/mL in 50:50 ACN:Water.
Sample Preparation (Serum/Plasma)
Critical Step: Do not use reducing agents (DTT, Mercaptoethanol) in buffers, as they will cleave the disulfide bridge and destroy the analyte.
-
Aliquot: Transfer 200
L of plasma into a microcentrifuge tube. -
Spike IS: Add 20
L of Gliotoxin- Working Solution (Final conc: 10 ng/mL). Vortex for 10s.-
Validation Check: Spiking before extraction allows the IS to track extraction efficiency.
-
-
Protein Precipitation: Add 600
L ice-cold Acetonitrile (with 1% Formic Acid). -
Extraction: Vortex vigorously (1 min) and centrifuge at 14,000 x g for 10 min at 4°C.
-
Supernatant Transfer: Transfer clear supernatant to a fresh vial.
-
Dry Down (Optional): Evaporate under Nitrogen at 35°C if sensitivity enhancement is needed. Reconstitute in 200
L mobile phase.
LC-MS/MS Workflow Diagram
Figure 2: Step-by-step Isotope Dilution Mass Spectrometry (ID-MS) workflow for Gliotoxin quantification.
Part 4: Stability & Handling (Expert Insights)
The reliability of Gliotoxin-
-
Disulfide Sensitivity: The S-S bridge is prone to reduction to the dithiol form (inactive) or oxidation.
-
Precaution: Avoid alkaline pH (> pH 8.0) during extraction, as this accelerates bridge degradation. Maintain acidic conditions (0.1% Formic Acid).
-
-
Light Sensitivity: Gliotoxin is photosensitive. Store standard solutions in amber glass vials.
-
Matrix-Matched Calibration: While the
IS corrects for matrix effects, running a calibration curve in a matched blank matrix (e.g., charcoal-stripped serum) is best practice to verify the linear dynamic range (typically 1–1000 ng/mL).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
References
-
PubChem. (2025).[5] Gliotoxin Compound Summary (CID 6223). National Library of Medicine. Retrieved from [Link][1]
-
Sulyok, M., et al. (2006). Development and Validation of a Liquid Chromatography/Tandem Mass Spectrometric Method for the Determination of 39 Mycotoxins. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Waters Corporation. (2021). LC-MS/MS Method Development for Mycotoxins. Retrieved from [Link][1]
Sources
- 1. Gliotoxin - Wikipedia [en.wikipedia.org]
- 2. Structural, mechanistic and functional insight into gliotoxin bis-thiomethylation in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Gliotoxin | C13H14N2O4S2 | CID 6223 - PubChem [pubchem.ncbi.nlm.nih.gov]
